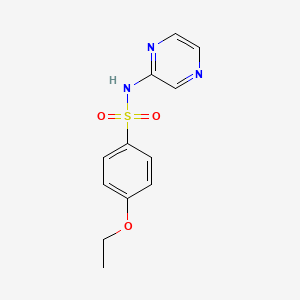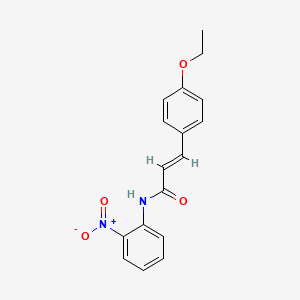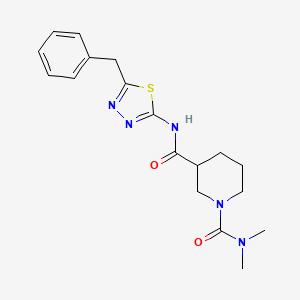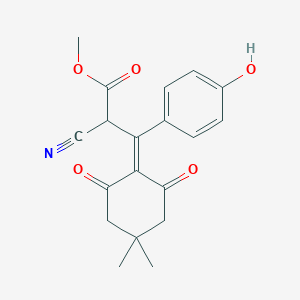
4-ethoxy-N-2-pyrazinylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-2-pyrazinylbenzenesulfonamide, also known as EPBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPBS belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry as antibacterial, antifungal, and antiviral agents. In
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-2-pyrazinylbenzenesulfonamide is not fully understood. However, several studies have suggested that this compound inhibits the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cells. CAIX plays a crucial role in the regulation of pH in the tumor microenvironment, which is essential for tumor growth and metastasis. Inhibition of CAIX activity by this compound leads to the disruption of pH homeostasis, which ultimately results in the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In addition to its antitumor activity, this compound has been reported to exhibit anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the activity of human carbonic anhydrase II (hCAII), which is involved in the regulation of acid-base balance in the body. Inhibition of hCAII activity by this compound may lead to the disruption of acid-base homeostasis, which can have significant physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethoxy-N-2-pyrazinylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its structure can be characterized using various spectroscopic techniques. This compound also exhibits potent antitumor activity against various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Moreover, this compound exhibits some toxicity towards normal cells, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for the research on 4-ethoxy-N-2-pyrazinylbenzenesulfonamide. One of the most important areas of research is the optimization of its therapeutic potential. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Moreover, the development of more potent and selective analogs of this compound may enhance its therapeutic efficacy and reduce its toxicity towards normal cells. Another important area of research is the evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in vivo. This will provide valuable information on its bioavailability, distribution, metabolism, and excretion, which are essential for its clinical development. Finally, the evaluation of the safety and efficacy of this compound in preclinical and clinical studies is necessary to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-2-pyrazinylbenzenesulfonamide has been reported in several studies. One of the most commonly used methods involves the reaction of 2-chloropyrazine with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting this compound product is then purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
4-ethoxy-N-2-pyrazinylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is the treatment of cancer. Several studies have reported that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which ultimately leads to the inhibition of tumor growth.
Propiedades
IUPAC Name |
4-ethoxy-N-pyrazin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-2-18-10-3-5-11(6-4-10)19(16,17)15-12-9-13-7-8-14-12/h3-9H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPLGGZMQRFMMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5336240.png)
![4-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5336247.png)
![7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5336254.png)


![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5336276.png)
![1-(2-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5336284.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5336289.png)
![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5336302.png)

![3-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5336307.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-5-methyl-2-furamide](/img/structure/B5336321.png)
